N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide
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Overview
Description
N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C13H19N3O It features a piperidine ring attached to a phenyl ring, which is further substituted with an amino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide typically involves the reaction of 5-amino-2-(piperidin-1-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-amino-2-(piperidin-1-yl)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 5-amino-2-(piperidin-1-yl)aniline is dissolved in a suitable solvent, such as dichloromethane or chloroform. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The amino group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N-[5-amino-2-(piperidin-1-yl)phenyl]amine.
Substitution: Formation of substituted derivatives on the phenyl ring.
Scientific Research Applications
N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methyl-phenyl)-2-piperidin-1-yl-acetamide: Similar structure but with a methyl group instead of a hydrogen atom on the phenyl ring.
N-(5-Amino-2-chloro-phenyl)-2-piperidin-1-yl-acetamide: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
Uniqueness
N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring and the acetamide group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(5-amino-2-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(17)15-12-9-11(14)5-6-13(12)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBYLBOQEMKQKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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